2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylpropan-1-ol
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Overview
Description
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylpropan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzothiazole ring system with a dioxo group and an amino group attached to a methylpropanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylpropan-1-ol typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as formic acid or acetic acid, under acidic conditions.
Introduction of the Dioxo Group: The dioxo group can be introduced by oxidation of the benzothiazole ring using oxidizing agents like hydrogen peroxide or potassium permanganate.
Amination: The amino group is introduced by reacting the dioxo-benzothiazole with an appropriate amine, such as methylamine, under basic conditions.
Attachment of the Methylpropanol Moiety: The final step involves the reaction of the amino-dioxo-benzothiazole with 2-methylpropan-1-ol under suitable conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group, resulting in the formation of a dihydroxy derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Condensation: The hydroxyl group can undergo condensation reactions with carboxylic acids or anhydrides to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Nucleophiles: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).
Condensation Reagents: Carboxylic acids, anhydrides, and coupling agents like DCC.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or alkoxylated derivatives.
Condensation: Formation of esters and amides.
Scientific Research Applications
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections due to its antimicrobial properties.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxo group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The amino group can interact with receptor sites, modulating their function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid
- **2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid
- **2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate
Uniqueness
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of a methylpropanol moiety, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry, biological studies, and industrial processes.
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-11(2,7-14)12-10-8-5-3-4-6-9(8)17(15,16)13-10/h3-6,14H,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZPODAUNNQYLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.